2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
Overview
Description
Imidazo[1,2-a]pyridin-3-ylacetic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of an acetic acid moiety further enhances its chemical versatility and potential biological activity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives are most widely used in medicine, which include zolpidem and alpidem . The primary target of these compounds is the γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The hypnotic effect of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives, such as zolpidem, is based on blocking GABA receptors . By binding to these receptors, these compounds increase the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects .
Biochemical Pathways
The action of imidazo[1,2-a]pyridin-3-ylacetic acid derivatives on GABA receptors affects several biochemical pathways. The increased inhibitory neurotransmission can lead to a decrease in neuronal excitability, affecting various functions such as sleep regulation, muscle relaxation, and anxiety reduction .
Result of Action
The molecular and cellular effects of imidazo[1,2-a]pyridin-3-ylacetic acid’s action are primarily related to its impact on GABA receptors. By blocking these receptors, the compounds can induce sedative effects, making them useful for treating conditions like insomnia . They are also reported to have fewer side effects compared to classical benzodiazepine tranquilizers .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-3-ylacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with γ-aminobutyric acid (GABA) receptors, similar to the way zolpidem, a derivative of imidazo[1,2-a]pyridin-3-ylacetic acid, functions . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.
Cellular Effects
Imidazo[1,2-a]pyridin-3-ylacetic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced production of pro-inflammatory cytokines. Additionally, imidazo[1,2-a]pyridin-3-ylacetic acid can impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of imidazo[1,2-a]pyridin-3-ylacetic acid involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, the compound’s interaction with GABA receptors results in the inhibition of neurotransmitter release, which has a calming effect on the nervous system. Furthermore, imidazo[1,2-a]pyridin-3-ylacetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-a]pyridin-3-ylacetic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that imidazo[1,2-a]pyridin-3-ylacetic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-proliferative activities .
Dosage Effects in Animal Models
The effects of imidazo[1,2-a]pyridin-3-ylacetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anxiolytic effects without significant toxicity. At higher doses, it can cause adverse effects such as sedation and gastrointestinal disturbances. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Imidazo[1,2-a]pyridin-3-ylacetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, imidazo[1,2-a]pyridin-3-ylacetic acid is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound can accumulate in specific tissues, depending on its affinity for different cellular components. This distribution pattern is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
Imidazo[1,2-a]pyridin-3-ylacetic acid localizes to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, influencing cellular energy metabolism, or in the nucleus, where it can affect gene expression by interacting with DNA and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylacetic acid typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This approach allows for the formation of substituted imidazo[1,2-a]pyridin-3-ylacetic acids in a single synthetic stage with high yields .
Industrial Production Methods: Industrial production methods for imidazo[1,2-a]pyridin-3-ylacetic acid often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Derivatives of this compound, such as zolpidem, are used as hypnotic agents for the treatment of insomnia.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Another fused heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,2-b]pyridazine: Known for its potential anticancer and anti-inflammatory properties.
Imidazo[1,2-c]pyrimidine: Investigated for its antiviral and antibacterial activities.
Uniqueness: Its derivatives, such as zolpidem, have fewer side effects compared to classical benzodiazepine tranquilizers, making them more favorable for therapeutic use .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBVKRNOISRONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170311 | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-04-9 | |
Record name | Imidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17745-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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